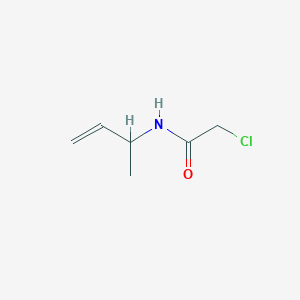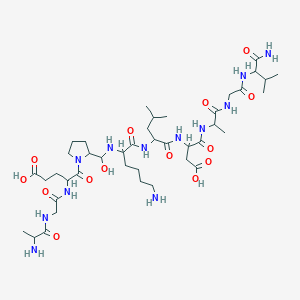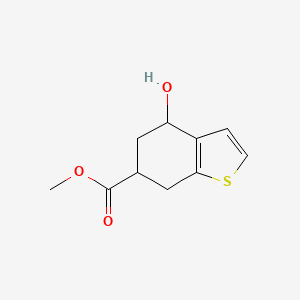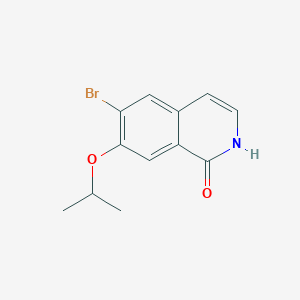
(4S)-4-Hydroxypentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Hydroxypentan-2-one is an organic compound with the molecular formula C5H10O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4S)-4-Hydroxypentan-2-one can be synthesized through several methods. One common approach involves the reduction of 4-hydroxy-2-pentanone using a chiral catalyst to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of 4-oxopentanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced chiral catalysts and controlled reaction conditions to maintain the stereochemistry of the product.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-Hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxopentanoic acid.
Reduction: It can be reduced to 4-hydroxypentanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 4-oxopentanoic acid.
Reduction: 4-hydroxypentanol.
Substitution: Various substituted pentanones depending on the reagent used.
Aplicaciones Científicas De Investigación
(4S)-4-Hydroxypentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Medicine: It is investigated for its potential role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (4S)-4-Hydroxypentan-2-one involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl group and the ketone functionality allow it to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4-Hydroxypentan-2-one: The enantiomer of (4S)-4-Hydroxypentan-2-one, differing only in the spatial arrangement of atoms.
4-Hydroxy-2-pentanone: A racemic mixture containing both (4S) and (4R) enantiomers.
4-Oxopentanoic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in chemical and biological systems. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications where stereochemistry plays a critical role.
Propiedades
Número CAS |
73836-68-7 |
|---|---|
Fórmula molecular |
C5H10O2 |
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
(4S)-4-hydroxypentan-2-one |
InChI |
InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3/t4-/m0/s1 |
Clave InChI |
PCYZZYAEGNVNMH-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](CC(=O)C)O |
SMILES canónico |
CC(CC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13899724.png)




![4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13899765.png)
![[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)



![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)

